{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(2,6-DIMETHYLMORPHOLINO)METHANONE
Overview
Description
{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(2,6-DIMETHYLMORPHOLINO)METHANONE is a synthetic compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable tool in scientific research.
Preparation Methods
The synthesis of {1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(2,6-DIMETHYLMORPHOLINO)METHANONE involves several steps. One common method includes the reaction of 2-chlorophenol with formaldehyde and hydrazine to form 2-chlorophenoxyhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(2-chlorophenoxy)-3-methyl-1H-pyrazole. The final step involves the reaction of this intermediate with 2,6-dimethylmorpholine and phosgene to yield the desired compound .
Chemical Reactions Analysis
{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(2,6-DIMETHYLMORPHOLINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(2,6-DIMETHYLMORPHOLINO)METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and proteins, making it useful in biochemical research.
Medicine: Research has shown that this compound has potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of {1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(2,6-DIMETHYLMORPHOLINO)METHANONE involves the inhibition of the NF-κB signaling pathway. This pathway is a key mediator of inflammation and cancer. The compound binds to the IKKβ kinase subunit, preventing its activation and thereby inhibiting the phosphorylation and degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm and the inhibition of its transcriptional activity .
Comparison with Similar Compounds
{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(2,6-DIMETHYLMORPHOLINO)METHANONE is unique due to its specific chemical structure and mechanism of action. Similar compounds include:
Difenoconazole: A broad-spectrum fungicide with a similar pyrazole structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide with a chlorophenoxy group.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
[1-[(2-chlorophenoxy)methyl]pyrazol-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-12-9-20(10-13(2)24-12)17(22)15-7-8-21(19-15)11-23-16-6-4-3-5-14(16)18/h3-8,12-13H,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECFQMWVHJFZJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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